molecular formula C7H12Cl2FN3O2 B1681408 (S)-alpha-Fluoromethylhistidine HCl CAS No. 81839-27-2

(S)-alpha-Fluoromethylhistidine HCl

Cat. No. B1681408
CAS RN: 81839-27-2
M. Wt: 260.09 g/mol
InChI Key: LIJUCORJKQZTOS-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-Fluoromethylhistidine HCl is a potent irreversible histidine decarboxylase (HDC) inhibitor and glutathione S-transferase inhibitor.

properties

CAS RN

81839-27-2

Product Name

(S)-alpha-Fluoromethylhistidine HCl

Molecular Formula

C7H12Cl2FN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

(2S)-2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C7H10FN3O2.2ClH/c8-3-7(9,6(12)13)1-5-2-10-4-11-5;;/h2,4H,1,3,9H2,(H,10,11)(H,12,13);2*1H/t7-;;/m1../s1

InChI Key

LIJUCORJKQZTOS-XCUBXKJBSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@](CF)(C(=O)O)N.Cl.Cl

SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N.Cl.Cl

Canonical SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

α-Fluoromethyl-L-histidine dihydrochloride;  (S)-alpha-Fluoromethylhistidine 2HCl;  (S)-alpha-Fluoromethylhistidine HCl;  (S)-alpha-Fluoromethylhistidine dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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